molecular formula C13H10N2O4S2 B12797634 Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate CAS No. 68967-51-1

Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate

Cat. No.: B12797634
CAS No.: 68967-51-1
M. Wt: 322.4 g/mol
InChI Key: LNYHTCQFIRCITA-UHFFFAOYSA-N
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Description

Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate is a complex organic compound with a molecular formula of C13H10N2O4S2. This compound is known for its unique structure, which includes a furothiazole ring system fused with a thienylcarbonyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienylcarbonyl Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.

    Amidation Reaction: The thiophene-2-carbonyl chloride is then reacted with an amine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with a suitable reagent to form the furothiazole ring system.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienyl derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-((2-furylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Similar structure but with a furyl group instead of a thienyl group.

    Ethyl 2-((2-pyridylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a pyridyl group, which may alter its biological activity.

    Ethyl 2-((2-phenylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a phenyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its thienylcarbonyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

CAS No.

68967-51-1

Molecular Formula

C13H10N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)furo[2,3-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C13H10N2O4S2/c1-2-18-12(17)7-6-9-11(19-7)15-13(21-9)14-10(16)8-4-3-5-20-8/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

LNYHTCQFIRCITA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

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